Product packaging for 2-chloro-N,N-diphenylbenzamide(Cat. No.:CAS No. 66087-68-1)

2-chloro-N,N-diphenylbenzamide

Cat. No.: B13133727
CAS No.: 66087-68-1
M. Wt: 307.8 g/mol
InChI Key: ZDAUOAGEZYAHTQ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diphenylbenzamide (CAS 66087-68-1) is a chemical compound with the molecular formula C19H14ClNO and a molecular weight of 307.77 g/mol . As a member of the benzamide family, it features a central carboxamide group where the nitrogen is substituted with two phenyl rings, and the benzoyl ring is substituted with a chlorine atom at the 2-position. This specific N,N-diphenyl substitution pattern distinguishes it from simpler N-phenyl benzamides and may influence its properties, such as its steric bulk and electronic distribution, making it a compound of interest in various research applications . Researchers utilize this and similar benzamide derivatives as key building blocks or intermediates in synthetic and medicinal chemistry programs, particularly in the development of pharmacologically active molecules. Available for research applications only, this product is supplied with high purity. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet. Intended Use: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14ClNO B13133727 2-chloro-N,N-diphenylbenzamide CAS No. 66087-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66087-68-1

Molecular Formula

C19H14ClNO

Molecular Weight

307.8 g/mol

IUPAC Name

2-chloro-N,N-diphenylbenzamide

InChI

InChI=1S/C19H14ClNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

ZDAUOAGEZYAHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 2 Chloro N,n Diphenylbenzamide

Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and understanding the vibrational modes within a molecule. For 2-chloro-N,N-diphenylbenzamide, the key vibrational modes are associated with the carbonyl group (C=O), the carbon-nitrogen bonds (C-N), the carbon-chlorine bond (C-Cl), and the aromatic rings.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group. In a similar molecule, 4-chloro-N,N-diphenylbenzamide, this band is observed around 1669 cm⁻¹. For 2-fluoro-N,N-diphenylbenzamide, the carbonyl stretching frequency appears at 1662 cm⁻¹ nih.gov. Therefore, a strong band in the region of 1660-1670 cm⁻¹ is anticipated for this compound.

The C-N stretching vibrations are also characteristic. The tertiary amide structure results in complex vibrational coupling, but bands in the 1300-1400 cm⁻¹ region are typical for the C-N stretch. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings will appear in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration for an aromatic chloride is typically observed in the 1000-1100 cm⁻¹ region, though it can be weaker and coupled with other vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in Raman spectra. For 2-fluoro-N,N-diphenylbenzamide, prominent Raman bands are observed that correspond to the aromatic C=C stretching and C-H bending modes nih.gov. A similar pattern would be expected for the 2-chloro analog, with characteristic bands for the substituted benzene (B151609) rings. The C=O stretch is also Raman active and would be expected in a similar region as in the FT-IR spectrum.

The following table summarizes the expected key vibrational frequencies for this compound based on the analysis of related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=OStretching1660 - 1670
Aromatic C-HStretching> 3000
Aromatic C=CStretching1400 - 1600
C-NStretching1300 - 1400
C-ClStretching1000 - 1100

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic rings and the amide chromophore.

In the case of 4-chloro-N,N-diphenylbenzamide, electronic transitions are observed at 310 nm and 275 nm nih.gov. A study on 2-fluoro-N,N-diphenylbenzamide reported two significant peaks at 240 nm and 273 nm nih.gov. The absorption bands are generally attributed to the π → π* transitions of the benzoyl and phenyl groups. The presence of the carbonyl group and its conjugation with the aromatic system can also give rise to weaker n → π* transitions.

Based on these related compounds, this compound is predicted to exhibit strong absorption bands in the UV region, likely between 240 nm and 320 nm. The exact position and intensity of these bands will be influenced by the solvent polarity and the specific electronic effects of the ortho-chloro substituent on the benzoyl ring.

The table below outlines the predicted electronic transitions for this compound.

Predicted λmax (nm)Type of TransitionChromophore
~240 - 280π → πPhenyl and Benzoyl Rings
~300 - 320π → π / n → π*Conjugated Amide System

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₉H₁₄ClNO), the molecular weight is approximately 307.78 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 307. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak (M+2) at m/z 309 with about one-third the intensity of the molecular ion peak is a characteristic feature for a monochlorinated compound. A study on 4-chloro-N,N-diphenylbenzamide reported molecular ions at m/z 307.08 and 309.07, confirming this pattern researchgate.net.

The fragmentation of this compound is likely to proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond. The loss of the chlorobenzoyl radical would lead to a fragment corresponding to the diphenylamine (B1679370) cation at m/z 169. Conversely, the formation of the 2-chlorobenzoyl cation (m/z 139/141) is also a highly probable fragmentation pathway. Further fragmentation of the 2-chlorobenzoyl cation could involve the loss of carbon monoxide (CO) to yield the chlorophenyl cation at m/z 111/113.

The mass spectrum of the related compound 2-chlorobenzanilide shows a base peak at m/z 139, corresponding to the 2-chlorobenzoyl cation researchgate.net. This suggests that this fragmentation pathway is particularly favorable.

The expected major fragments in the mass spectrum of this compound are summarized in the table below.

m/zIon Structure
307/309[C₁₉H₁₄ClNO]⁺ (Molecular Ion)
169[(C₆H₅)₂N]⁺
139/141[ClC₆H₄CO]⁺
111/113[ClC₆H₄]⁺

Reactivity and Mechanistic Pathways of 2 Chloro N,n Diphenylbenzamide

Detailed Mechanistic Investigations of C-Cl Bond Activation

The activation of the carbon-chlorine (C-Cl) bond in 2-chloro-N,N-diphenylbenzamide is a critical step that initiates its most significant reactive pathways. This process typically involves the input of energy, either electrochemically or photochemically, to overcome the bond dissociation energy, leading to the formation of highly reactive intermediates.

Reductive Cleavage Mechanisms (e.g., Electrochemical)

Electrochemical methods provide a controlled means to achieve the reductive cleavage of the C-Cl bond in this compound. This process involves the transfer of an electron to the molecule, which populates the lowest unoccupied molecular orbital (LUMO) and leads to the dissociation of the weakest bond, in this case, the C-Cl bond.

Studies on the electrochemical reduction of this compound have shown that the primary step is the cleavage of the carbon-chlorine bond. This reductive process results in the formation of a chloride ion and a transient aryl radical intermediate. The mechanism is characterized by the capture of an electron by the chloro-substituted aromatic ring, which subsequently fragments to yield the reactive radical species.

Aryl Radical Formation and Reactivity Pathways

Upon reductive cleavage of the C-Cl bond, an aryl radical is formed. This radical is a highly reactive intermediate that drives the subsequent chemical transformations. The primary fate of the aryl radical generated from this compound is determined by its immediate chemical environment, specifically the proximity of the two N-phenyl groups.

The main reactive pathway for this aryl radical is an intramolecular cyclization. The radical center on the benzoyl ring can attack one of the adjacent N-phenyl groups. This pathway is highly favored due to the spatial arrangement of the molecule, which facilitates the close approach of the radical center and the phenyl ring.

Cyclization and Ring-Forming Reactions

The formation of the aryl radical from this compound is the prelude to synthetically valuable cyclization reactions that lead to the construction of complex heterocyclic systems.

Intramolecular Radical Attack and Subsequent Aromatization

The aryl radical formed via C-Cl bond cleavage undergoes an exclusive and rapid intramolecular attack on a neighboring N-phenyl group. This step is a homolytic aromatic substitution, where the radical adds to the phenyl ring, forming a new C-C bond and a cyclohexadienyl radical intermediate.

This intermediate is not stable and rapidly undergoes an aromatization step to achieve a more stable, conjugated system. Aromatization typically occurs through the loss of a hydrogen atom, which can be abstracted by another radical or a suitable species in the reaction medium. This sequence of intramolecular radical attack followed by aromatization is the key mechanism for the formation of the cyclized product.

Formation of Fused Heterocyclic Systems

The intramolecular cyclization of the aryl radical derived from this compound leads directly to the formation of fused heterocyclic systems. The primary product of this reaction is N-phenylphenanthridinone. In this transformation, the newly formed C-C bond creates a new six-membered ring, resulting in a tetracyclic aromatic lactam structure.

In addition to the major cyclized product, a minor product, biphenyl-2-carboxanilide, is also formed. This suggests a competing reaction pathway, although the intramolecular cyclization to yield N-phenylphenanthridone is the dominant outcome. The electrochemical reduction of a related compound, 2-chloro-N,N-di-4-tolylbenzamide, follows a similar reaction pathway, yielding the corresponding cyclized product.

Products from the Electrochemical Reduction of this compound
Starting MaterialMajor ProductMinor Product
This compoundN-phenylphenanthridinonebiphenyl-2-carboxanilide
2-chloro-N,N-di-4-tolylbenzamideN-(4-tolyl)-4-methylphenanthridinoneNot specified

Mechanistic Insights into Amide Functionalization

The amide functional group in this compound is generally stable and less reactive than other carboxylic acid derivatives. chemistrysteps.comlibretexts.org This stability arises from resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com As a tertiary amide, this compound lacks an N-H proton, which prevents it from acting as a hydrogen bond donor and influences its physical properties and reactivity.

Despite its inherent stability, the amide moiety can participate in specific reactions. The significant steric hindrance caused by the two N-phenyl groups and the ortho-chloro substituent may lead to a twisted amide bond. Such distortion can decrease the resonance stabilization, making the amide more susceptible to reactions like hydrolysis or alcoholysis, although this typically requires harsh conditions. nih.gov

More significantly, the amide group can function as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the selective functionalization at the ortho-position of one of the N-phenyl rings, providing a powerful method for constructing complex biaryl compounds. Furthermore, the amide can be converted into other functional groups. For instance, reaction with reagents like phosphorus pentachloride (PCl₅) can transform the amide into a reactive N-phenylbenzimino chloride intermediate, which can then undergo further transformations.

Pathways for Imino Chloride Formation

The conversion of amides into imidoyl chlorides (or iminium chlorides for N,N-disubstituted amides) is a fundamental activation strategy in organic synthesis. For a tertiary amide like this compound, this transformation involves the reaction with a suitable halogenating agent. The resulting species is technically an iminium chloride, which is highly reactive towards nucleophiles.

Common reagents used for this transformation include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride. thieme-connect.deresearchgate.net The general mechanism involves the activation of the amide carbonyl oxygen by the chlorinating agent, followed by the elimination of a byproduct and formation of the chloro-iminium species.

The reaction with phosphorus pentachloride is a well-established method for converting N,N-disubstituted amides into their corresponding iminium chlorides. thieme-connect.de The process begins with the attack of the amide's carbonyl oxygen on the phosphorus atom of PCl₅, leading to the formation of a highly reactive intermediate. This is followed by the elimination of phosphoryl chloride (POCl₃) and the generation of the desired iminium salt. While effective, this method can sometimes lead to side products if the reaction conditions are not carefully controlled. researchgate.net Thionyl chloride is another versatile reagent that converts N-substituted amides into imidoyl chlorides, typically with the advantage that the byproducts (SO₂ and HCl) are gaseous. thieme-connect.de

Table 1: Reagents for Iminium Chloride Formation from N,N-Disubstituted Amides

ReagentChemical FormulaTypical ByproductsNotes
Phosphorus PentachloridePCl₅POCl₃, HClA powerful and common reagent for this transformation. thieme-connect.de
Thionyl ChlorideSOCl₂SO₂, HClByproducts are gaseous, which can simplify purification. thieme-connect.de
Phosgene (B1210022)COCl₂CO₂, HClHighly toxic and requires careful handling.
Oxalyl Chloride(COCl)₂CO, CO₂, HClReacts at the amide nitrogen at elevated temperatures.

Oxidative Coupling Mechanisms

Oxidative coupling is a powerful reaction class that forms new bonds, often through the activation of two C-H bonds or a C-H bond and another nucleophilic center, with the requirement of an oxidant to close the catalytic cycle. unirioja.eswikipedia.org These reactions are frequently catalyzed by transition metals such as palladium, rhodium, or ruthenium. unirioja.es

For this compound, the amide functionality can act as a directing group, guiding the catalyst to a specific C-H bond for activation. researchgate.netnih.gov This strategy allows for high regioselectivity. A plausible oxidative coupling pathway for this molecule involves the palladium-catalyzed C-H activation at the ortho position of one of the N-phenyl rings.

The general mechanism for such a directed C-H functionalization typically involves several key steps:

Coordination: The amide's carbonyl oxygen coordinates to the metal center (e.g., Palladium(II)).

C-H Activation: The metal catalyst is brought into proximity of the ortho C-H bond on an N-phenyl ring, leading to the cleavage of the C-H bond and formation of a palladacycle intermediate. This step is often the rate-determining one. unirioja.es

Oxidative Addition/Insertion: The coupling partner (e.g., an alkene or another arene) coordinates to the metal center and inserts into the palladium-carbon bond.

Reductive Elimination: The final bond-forming step occurs, releasing the coupled product and a reduced form of the metal catalyst (e.g., Palladium(0)).

Oxidation: An external oxidant is required to regenerate the active catalytic species (e.g., Palladium(II)) for the next cycle.

Amides have been widely utilized as effective directing groups to facilitate the conversion of various functional groups through C-H bond activation. researchgate.net The development of bifunctional ligands can further accelerate the C-H cleavage step and enhance reactivity. nih.gov

Table 2: Components of a Typical Amide-Directed Oxidative Coupling System

ComponentExample(s)Role in Catalytic Cycle
SubstrateThis compoundContains the directing group and the C-H bond to be functionalized.
Catalyst PrecursorPd(OAc)₂, [Ru(p-cymene)Cl₂]₂The source of the active transition metal catalyst. unirioja.esnih.gov
LigandMono-N-protected amino acids (MPAA)Can accelerate C-H activation and induce asymmetry. nih.gov
OxidantAg₂CO₃, Cu(OAc)₂, O₂Regenerates the active state of the catalyst (e.g., Pd(II) from Pd(0)). unirioja.es
Coupling PartnerAlkenes, Alkynes, ArenesThe molecule to be coupled with the substrate.
SolventToluene (B28343), 1,4-Dioxane, DMFProvides the reaction medium.

General Principles of Nucleophilic Substitution at the Chloro-Substituted Benzene (B151609) Ring (Theoretical Frameworks)

Aryl halides like this compound are generally unreactive toward traditional Sₙ1 and Sₙ2 nucleophilic substitution mechanisms. The Sₙ1 pathway is unfavorable due to the instability of the resulting aryl cation, while the Sₙ2 pathway is sterically impossible as the nucleophile cannot access the back of the C-Cl bond through the benzene ring. wikipedia.orgchemistrysteps.com However, nucleophilic substitution on the aromatic ring can proceed through two primary alternative mechanisms: the SₙAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism. chemistrysteps.combyjus.com

The operative mechanism is largely determined by the reaction conditions and the substitution pattern of the aryl halide.

SₙAr (Addition-Elimination) Mechanism

This mechanism is favored when strong electron-withdrawing groups (EWGs) are positioned ortho or para to the leaving group (the chlorine atom). openstax.orgmasterorganicchemistry.com In this compound, the N,N-diphenylbenzamide group at the ortho position acts as an activating EWG. The SₙAr mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org The negative charge of this intermediate is delocalized onto the ortho and para positions. The presence of the ortho-amide group provides significant stabilization for this negative charge through resonance. libretexts.org This initial addition is typically the slow, rate-determining step. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This second step is generally fast. uomustansiriyah.edu.iq

The reaction rate is accelerated by the presence of more, or more powerful, electron-withdrawing groups. masterorganicchemistry.com

Benzyne (Elimination-Addition) Mechanism

This pathway becomes possible under conditions of very high temperature or when a very strong base (such as sodium amide, NaNH₂) is used, particularly when the aromatic ring lacks strong activating EWGs. byjus.commasterorganicchemistry.com The mechanism also involves two main steps, but in the reverse order of the SₙAr pathway:

Elimination: The strong base abstracts a proton from the position ortho to the chlorine atom. This is followed by the elimination of the chloride ion, resulting in the formation of a highly reactive, strained intermediate called benzyne, which contains a formal triple bond within the benzene ring. pressbooks.pub For this to occur, a proton must be available on a carbon adjacent to the one bearing the leaving group. masterorganicchemistry.com

Addition: The nucleophile then attacks either of the two carbons of the benzyne "triple bond." Subsequent protonation yields the substitution product. A key feature of the benzyne mechanism is that it can lead to a mixture of products, where the incoming nucleophile may bond to the carbon that originally held the leaving group or to the adjacent carbon. chemistrysteps.compressbooks.pub

Table 3: Comparison of SₙAr and Benzyne Mechanisms

FeatureSₙAr (Addition-Elimination)Benzyne (Elimination-Addition)
Ring Requirement Presence of a strong electron-withdrawing group ortho or para to the leaving group. byjus.comopenstax.orgAn available proton ortho to the leaving group. masterorganicchemistry.com
Reagent Requirement A good nucleophile is sufficient.An exceptionally strong base (e.g., NaNH₂, KOt-Bu) is required. stackexchange.com
Intermediate Resonance-stabilized anionic σ-complex (Meisenheimer complex). openstax.orgA neutral, highly reactive aryne intermediate (Benzyne). byjus.com
Key Steps 1. Nucleophilic Addition (rate-determining) 2. Leaving Group Elimination1. Base-induced Elimination (forms benzyne) 2. Nucleophilic Addition
Regiochemistry The nucleophile replaces the leaving group at the same position (ipso-substitution). masterorganicchemistry.comCan yield a mixture of isomers if the benzyne is unsymmetrical. chemistrysteps.com

Advanced Theoretical and Computational Studies of 2 Chloro N,n Diphenylbenzamide

Electronic Structure and Molecular Orbital Analysis

Theoretical and computational chemistry provide profound insights into the molecular structure and electronic properties of 2-chloro-N,N-diphenylbenzamide. These studies employ sophisticated quantum chemical methods to predict its geometry, reactivity, and interactions at an atomic level.

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.org It is a powerful tool for determining the optimized geometries and energies of molecules. multidisciplinaryjournals.com For compounds structurally similar to this compound, such as its isomer 4-chloro-N,N-diphenylbenzamide, geometry optimization is commonly performed using the B3LYP functional with a 6-31G basis set. niscpr.res.in

In a representative study on the 4-chloro isomer, the optimized geometry revealed key structural parameters. The molecule features two phenyl rings of the amine moiety that are nearly perpendicular to each other. niscpr.res.in The centroid distance between the chlorophenyl ring and the two amine-attached phenyl rings were calculated to be 4.452 Å and 6.499 Å, respectively. niscpr.res.in The calculated bond lengths and angles from such DFT studies generally show good agreement with experimental data from X-ray crystallography. researchgate.net For instance, the C-Cl bond length in the 4-chloro isomer was computationally determined to be 1.757 Å, which is very close to the experimental value of 1.741 Å. niscpr.res.in Carbon-carbon and carbon-hydrogen bond distances in the rings were found to be in the typical ranges of 1.393-1.505 Å and 1.083-1.085 Å, respectively. niscpr.res.in

Table 1: Selected Optimized Geometrical Parameters for a Structural Isomer (4-chloro-N,N-diphenylbenzamide)
ParameterBond/AngleCalculated Value (DFT)Experimental Value (X-ray)
Bond LengthC-Cl1.757 Å1.741 Å
Bond LengthC-C (ring)1.393-1.505 Å-
Bond LengthC-H (ring)1.083-1.085 Å-

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. sapub.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE = ELUMO – EHOMO) are key descriptors. nih.govnih.gov A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, suggesting that charge transfer can easily occur within the molecule. researchgate.netnih.gov

Table 2: Calculated FMO Properties for a Structural Analog (2-fluoro-N,N-diphenylbenzamide)
ParameterValue (eV)
HOMO Energy-
LUMO Energy-
Energy Gap (ΔE)3.1083

Molecular Electrostatic Potential (MESP) mapping is an effective method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. niscpr.res.innih.govbhu.ac.in The MESP map uses a color scale to represent the electrostatic potential on the molecule's surface. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. niscpr.res.innih.gov Green areas represent regions of zero potential. nih.gov

In studies of similar benzamide (B126) structures, the MESP analysis reveals specific charge distributions. For 4-chloro-N,N-diphenylbenzamide, the most negative region is located around the carbonyl oxygen atom (C=O), identifying it as a prime site for electrophilic interaction. niscpr.res.in Conversely, positive potential is typically found over hydrogen atoms and parts of the phenyl rings, indicating these as potential sites for nucleophilic interactions. niscpr.res.indergipark.org.tr This mapping provides a clear, visual guide to the molecule's reactivity patterns. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and hyperconjugative interactions within a molecule. niscpr.res.innih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Higher E(2) values indicate a more significant interaction between the donor and acceptor orbitals, leading to greater molecular stability. niscpr.res.in

Table 3: Selected NBO Interactions and Stabilization Energies (E(2)) for a Structural Isomer (4-chloro-N,N-diphenylbenzamide)
Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP(O)π(C-C)n→π20-30
LP(N)π(C-C)n→π-

The elucidation of the intramolecular charge transfer (ICT) mechanism is a key outcome of electronic structure analysis, drawing upon insights from both FMO and NBO studies. The process involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part.

The NBO analysis for the 4-chloro isomer confirms the movement of electrons within the molecule. niscpr.res.in The delocalization of lone pair electrons from the amide oxygen and nitrogen atoms into the π-systems of the aromatic rings is a primary mechanism of charge transfer. niscpr.res.in This is further supported by the HOMO-LUMO analysis; typically, the HOMO is localized on the electron-rich (donor) part of the molecule, while the LUMO is centered on the electron-deficient (acceptor) part. The energy gap between these orbitals relates to the ease of this electronic transition. researchgate.net Therefore, the ICT in this compound is facilitated by the π-conjugated system that connects the electron-donating diphenylamine (B1679370) moiety with the electron-withdrawing chloro-substituted benzoyl group.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, as they can alter the properties of light passing through them. nih.govphyschemres.org Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses due to efficient intramolecular charge transfer. physchemres.org The NLO properties of a molecule are primarily described by its polarizability (α) and first-order hyperpolarizability (β). physchemres.org

Computational DFT methods are widely used to predict the NLO properties of molecules. For 2-fluoro-N,N-diphenylbenzamide, a very close analog, theoretical calculations have been performed to evaluate its potential as an NLO material. researchgate.net The study calculated its dipole moment, polarizability, and first hyperpolarizability. The second harmonic generation (SHG) efficiency of this analog was found to be 2.22 times that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Such findings suggest that the this compound scaffold is a promising candidate for NLO applications, with its NLO response arising from the charge transfer between the diphenylamine donor and the substituted benzoyl acceptor. researchgate.net

Table 4: Calculated NLO Properties for a Structural Analog (2-fluoro-N,N-diphenylbenzamide)
PropertyCalculated Value
Dipole Moment (μ)-
Mean Polarizability (α)-
First Hyperpolarizability (β₀)-
SHG Efficiency vs. KDP2.22 times

Computational Determination of First-Order Hyperpolarizabilities

These calculations, which are crucial for understanding the NLO response, provide the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). For 4-chloro-N,N-diphenylbenzamide, the calculated dipole moment is 3.41 D, and the first hyperpolarizability is reported as 0.00944 x 10⁻³⁰ esu. niscpr.res.in The presence of a π-conjugated system within the molecule is a confirmation of its non-linear properties. niscpr.res.in It is important to note that the position of the chloro substituent on the benzoyl ring can influence the electronic distribution and, consequently, the hyperpolarizability. Therefore, while the data for the 4-chloro isomer provides a reasonable estimate, the precise values for this compound may differ. Further computational studies focusing on the 2-chloro isomer are necessary for a more accurate determination of its NLO properties.

Calculated NLO Properties for 4-chloro-N,N-diphenylbenzamide niscpr.res.in
ParameterCalculated Value
Dipole Moment (μ)3.41 D
First Hyperpolarizability (β)0.00944 x 10⁻³⁰ esu

Design Principles for NLO Materials based on Benzamide Derivatives

The design of effective NLO materials often revolves around the strategic incorporation of electron-donating and electron-accepting groups within a π-conjugated system. niscpr.res.in This donor-π-acceptor (D-π-A) framework facilitates intramolecular charge transfer (ICT), which is a key mechanism for enhancing the NLO response. africaresearchconnects.com In the case of benzamide derivatives, the benzoyl moiety can act as part of the conjugated bridge or be functionalized with electron-withdrawing or -donating groups.

Key design principles for enhancing the NLO properties of benzamide-based materials include:

Enhancing Intramolecular Charge Transfer: The introduction of strong electron-donating groups on one end of the molecule and strong electron-accepting groups on the other can significantly increase the first-order hyperpolarizability. africaresearchconnects.com

Extending the π-Conjugated System: A larger conjugated system allows for greater electron delocalization, which generally leads to a larger NLO response.

Modulating with Substituents: The nature and position of substituents on the aromatic rings can fine-tune the electronic properties and optimize the NLO response. For instance, the presence of a halogen, like the chloro group in this compound, can influence the electronic and steric characteristics of the molecule. nsf.gov

A low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often indicative of a potential for ICT, making such molecules promising candidates for NLO materials. africaresearchconnects.com

Bridging Experimental and Theoretical Data

Strategies for Reconciling Discrepancies between Crystallographic and DFT-Optimized Geometries

Discrepancies between molecular geometries obtained from X-ray crystallography and those optimized through DFT calculations are not uncommon. These differences primarily arise because crystallographic data represents the molecular structure in a solid-state environment, influenced by intermolecular interactions and crystal packing forces, whereas DFT calculations are often performed on an isolated molecule in the gas phase. niscpr.res.in

For 4-chloro-N,N-diphenylbenzamide, a comparison of the bond lengths and angles from X-ray diffraction with those from DFT calculations shows a general agreement, though with some variations. niscpr.res.in For example, the calculated C19-Cl22 bond length was 1.757 Å, which is very close to the experimental value of 1.741 Å. niscpr.res.in However, variations can be more pronounced in torsion angles, which are more susceptible to packing effects.

Strategies to reconcile these discrepancies include:

Solid-State DFT Calculations: Performing DFT calculations that incorporate the periodic boundary conditions of the crystal lattice can provide a more accurate theoretical representation of the solid-state geometry.

Cluster Calculations: Modeling a small cluster of molecules can help to account for the most significant intermolecular interactions present in the crystal.

Refining Computational Models: Adjusting the level of theory and basis set used in the DFT calculations can sometimes improve the agreement with experimental data.

Consideration of Solvent Effects and Solid-State Packing Forces in Computational Models

The environment surrounding a molecule can significantly impact its properties. Computational models can account for these effects to provide more realistic predictions.

Solvent Effects: For molecules in solution, the solvent can influence the electronic structure and, consequently, the NLO properties. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in DFT calculations to simulate the effect of a solvent by representing it as a continuous dielectric medium. The choice of solvent can affect the calculated molecular structure and NLO properties. africaresearchconnects.com

Solid-State Packing Forces: In the solid state, intermolecular forces such as hydrogen bonding and van der Waals interactions play a crucial role in determining the crystal packing and can influence the molecular conformation. bham.ac.uk For benzamide derivatives, intermolecular N—H⋯O hydrogen bonds are a common feature that links molecules into chains or other motifs. nih.gov Computational studies can model these interactions to better understand their impact on the crystal structure and properties. The suppression of disorder in benzamide crystals through fluorine substitution highlights the importance of intermolecular interactions in the solid state. acs.org

Conformational Dynamics and Energetic Landscapes (e.g., Barriers to Rotation around Amide Bonds)

The conformational flexibility of this compound is largely dictated by the rotational barriers around the N-C(O) (amide) and C-C(O) bonds. Computational studies on ortho-substituted tertiary aromatic amides have shown that the presence of an ortho-substituent, such as the chloro group, dramatically increases the rotational barriers around these bonds. nsf.gov

A computational study on a series of ortho-chloro substituted amides revealed a substantial increase in the barrier to rotation around the N-C(O) bond (up to 6.7 kcal/mol) and a more dramatic increase for the C-C(O) bond (up to 19.2 kcal/mol). nsf.gov These high rotational barriers indicate that the rotation around these bonds is significantly hindered at room temperature.

Calculated Increase in Rotational Barriers for Ortho-Chloro Substituted Amides nsf.gov
BondIncrease in Rotational Barrier (kcal/mol)
N-C(O)up to 6.7
C-C(O)up to 19.2

This restricted rotation can have important implications for the molecule's biological activity and its material properties, as it locks the molecule into specific conformations.

Applications and Emerging Research Directions for 2 Chloro N,n Diphenylbenzamide

Role as Key Intermediates and Precursors in Complex Organic Synthesis

2-chloro-N,N-diphenylbenzamide serves as a pivotal precursor in the construction of intricate organic frameworks, including polycyclic aromatic compounds and various heterocyclic systems. Its chemical reactivity allows for strategic bond formations and functionalizations, enabling the synthesis of molecules with significant biological or material science applications.

Synthesis of Advanced Polycyclic Aromatic Compounds and Diverse Heterocycles

The synthesis of phenanthridinones, a class of polycyclic aromatic compounds with a nitrogen-containing heterocyclic core, represents a significant application of precursors structurally related to this compound. Research has demonstrated that N-aryl-2-halobenzamides can undergo intramolecular C–H bond activation and arylation to form the phenanthridinone scaffold. This transformation is typically catalyzed by transition metals like palladium. semanticscholar.org

While specific studies detailing the use of this compound in this exact reaction are not prevalent in the reviewed literature, the general mechanism strongly supports its suitability as a precursor. The palladium-catalyzed intramolecular cyclization of N-methyl-N-aryl-2-halobenzamides has been shown to be an efficient method for producing phenanthridine-6(5H)-ones. semanticscholar.org The process involves the formation of a C-C or C-N bond through the activation of a C-H bond on one of the N-phenyl rings and the carbon-halogen bond on the benzoyl ring.

The general reaction scheme for this type of cyclization is presented below:

Precursor ClassCatalystProduct ClassReference
N-aryl-2-halobenzamidePalladiumPhenanthridinone semanticscholar.org
N-methoxybenzamidesPalladiumPhenanthridinone nih.govnih.gov
N-aryl biphenylcarboxamideVisible Light (metal-free)Phenanthridinone consensus.app

This synthetic strategy highlights the potential of this compound to serve as a key intermediate for generating complex, fused heterocyclic systems that are of interest in medicinal chemistry and materials science.

Utility in Constructing Complex Molecular Architectures via Selective Functionalization

The presence of multiple aromatic rings and a reactive chloro-substituent in this compound provides several avenues for selective functionalization, enabling the construction of complex molecular architectures. Transition metal-catalyzed cross-coupling reactions, for instance, can be employed to introduce new substituents at the chlorinated position.

Furthermore, the principles of C–H activation, as demonstrated in the synthesis of phenanthridinones, can be extended to other positions on the aromatic rings, allowing for the regioselective introduction of various functional groups. This controlled functionalization is crucial for building intricate molecules with precisely defined structures and properties. The ability to selectively modify different parts of the this compound scaffold makes it a versatile building block for creating diverse molecular frameworks.

Development of Advanced Materials with Tailored Properties

The benzamide (B126) scaffold, and specifically N,N-diphenylbenzamide derivatives, has shown promise in the development of advanced materials. The inherent properties of this chemical structure can be fine-tuned through substitution to create materials with specific optical, catalytic, or polymeric characteristics.

Engineering Organic Materials for Nonlinear Optical Applications

Research into the nonlinear optical (NLO) properties of N,N-diphenylbenzamide (NNDPB) and its derivatives suggests a promising application for this compound in this field. A study on NNDPB and 4-fluoro-N,N-diphenylbenzamide (FNNDPB) revealed that these materials exhibit second harmonic generation (SHG) efficiency greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net

The introduction of a chloro-substituent on the benzoyl ring, as in this compound, is expected to influence the electronic and crystallographic properties of the molecule, thereby modulating its NLO response. Studies on other organic molecules have shown that halogen substitution can significantly impact NLO properties. nih.gov The electron-withdrawing nature of the chlorine atom can alter the charge distribution within the molecule, which is a key factor in determining the second-order NLO response.

CompoundCrystal SystemSpace GroupRelative SHG Efficiency (vs. KDP)
N,N-diphenylbenzamide (NNDPB)OrthorhombicPbca1.55
4-fluoro-N,N-diphenylbenzamide (FNNDPB)OrthorhombicPbca1.7

The promising NLO properties of related benzamide derivatives underscore the potential of this compound in the design of new materials for applications in photonics and optoelectronics.

Design Principles for Catalysts and Polymeric Structures Utilizing Benzamide Scaffolds

The rigid and well-defined structure of the benzamide core makes it an attractive scaffold for the design of novel catalysts and polymers. While specific examples utilizing this compound are not extensively documented, the general principles of incorporating such scaffolds are well-established.

In catalysis, benzamide derivatives can be functionalized with catalytically active moieties. The specific geometry of the scaffold can influence the accessibility and reactivity of the catalytic center, potentially leading to enhanced selectivity and efficiency.

In polymer science, benzamide-containing monomers can be polymerized to create materials with unique properties. The rigidity of the benzamide unit can impart thermal stability and mechanical strength to the resulting polymers. The presence of the chloro and phenyl groups on this compound offers sites for further modification, allowing for the creation of cross-linked polymers or the attachment of other functional groups to tailor the polymer's properties for specific applications.

Interdisciplinary Research Prospects

The versatility of the substituted benzamide structure opens up numerous avenues for interdisciplinary research. The biological activity of many benzamide derivatives is well-documented, with applications ranging from antipsychotics to antiemetics. nih.gov The specific substitution pattern of this compound could lead to novel pharmacological activities, warranting investigation in the field of medicinal chemistry. For instance, substituted benzamides have been explored as ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net

Furthermore, the intersection of materials science and biology could lead to the development of novel biocompatible materials or sensors based on the this compound scaffold. Its potential NLO properties could also be harnessed in the development of bio-imaging techniques. The exploration of this compound's properties and applications is likely to foster collaborations between synthetic chemists, materials scientists, and biologists, leading to innovative discoveries and technologies.

Chemical Biology: Investigation of Molecular Target Interactions and Modulation Mechanisms (e.g., enzyme binding, receptor interactions)

The benzamide functional group is a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at biological targets. nih.gov Although specific enzyme or receptor binding studies for this compound are not extensively documented, research on closely related analogues offers significant insights into its potential biological activities.

Benzamide derivatives have been identified as modulators for a range of biological targets. For instance, novel benzamide derivatives have been synthesized and evaluated as potent antagonists for the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. nih.gov One such compound demonstrated significant inhibition of this pathway, even in cell lines resistant to other inhibitors. nih.gov Other research has shown that benzamide derivatives can act as core protein assembly modulators for the Hepatitis B Virus (HBV), interfering with the viral life cycle by promoting the formation of empty, non-infectious capsids. asm.org Additionally, N-(thiazol-2-yl)-benzamide analogues have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, acting as negative allosteric modulators. nih.gov

The table below summarizes the observed interactions of various benzamide analogues, highlighting the potential areas of investigation for this compound.

Benzamide Analogue Class Molecular Target Modulation Mechanism
Novel Benzamide DerivativesSmoothened (SMO) ReceptorAntagonist, Hedgehog signaling inhibitor nih.gov
Benzamide Derivatives (BAs)Hepatitis B Virus (HBV) Core ProteinCapsid assembly modulator asm.org
N-(thiazol-2-yl)-benzamidesZinc-Activated Channel (ZAC)Selective antagonist / Negative allosteric modulator nih.gov
Benzamide DerivativesGlycogen Phosphorylase (GP)Inhibitor, binds at the dimer interface researchgate.net
Ampakines (Benzamides)AMPA ReceptorsPositive allosteric modulator mdpi.com
N-benzothiazol-2-yl benzamidesGlucokinase (GK)Allosteric activator researchgate.net

Exploration of Benzamide Analogues in Pharmacophore Design and Lead Compound Development

The benzamide moiety is a cornerstone in the design of new therapeutic agents. researchgate.net Its derivatives have yielded compounds with a wide spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. walshmedicalmedia.comvalpo.edu The structural versatility of the benzamide scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for lead compound development.

In drug discovery, benzamide analogues are frequently used to construct pharmacophore models that define the essential structural features required for biological activity. This approach has been successful in identifying novel lead compounds. For example, a series of benzamide derivatives substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety has been synthesized and shown to possess insecticidal and fungicidal activities. nih.gov In another study, the development of novel benzamide derivatives led to the discovery of a potent inhibitor of the Hedgehog signaling pathway with potential applications in oncology. nih.gov The exploration of 4-substituted bis-benzamides has also yielded compounds with promising anticancer and antioxidant activities. researchgate.net

The development of glucokinase (GK) activators for the treatment of type 2 diabetes represents another successful application of benzamide-based pharmacophore design. researchgate.net Computational and synthetic studies on benzamide derivatives have helped identify key structural features necessary for potent glucokinase activation. researchgate.net

The following table showcases examples of lead compounds and clinical candidates derived from the benzamide scaffold, illustrating the therapeutic potential that could be explored for analogues of this compound.

Benzamide-Derived Compound Class Therapeutic Area Reported Activity
Sulpiride, AmisulpridePsychiatryActive therapeutic agents walshmedicalmedia.comvalpo.edu
4-substituted bis-benzamidesOncology, AntioxidantPromising anticancer and antioxidant activity researchgate.net
Pyridine-linked 1,2,4-oxadiazole benzamidesAgrochemicalInsecticidal and fungicidal activities nih.gov
Smoothened AntagonistsOncologyInhibition of Hedgehog signaling pathway nih.gov
N-benzothiazol-2-yl benzamidesMetabolic DisordersAllosteric activators of glucokinase researchgate.net
Ampakines (e.g., 1-BCP, CX516)NeurologyPositive allosteric modulators of AMPA receptors, memory enhancement mdpi.com

Supramolecular Chemistry: Principles of Molecular Recognition, Self-Assembly, and Host-Guest Interactions for Advanced Systems

The structural features of this compound make it a candidate for studies in supramolecular chemistry. This field explores the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. The key components of the this compound structure relevant to supramolecular chemistry are the amide linkage, the aromatic rings, and the chloro-substituent.

Molecular Recognition and Self-Assembly: The amide group is a powerful motif for directing self-assembly through hydrogen bonding. researchgate.net In the crystal structures of many benzamide derivatives, intermolecular N-H···O=C hydrogen bonds link molecules into well-defined chains or more complex networks. nih.gov While the tertiary amide of this compound lacks an N-H donor, the carbonyl oxygen can still act as a hydrogen bond acceptor. Furthermore, the multiple phenyl rings can participate in π-π stacking and C-H···π interactions, which are crucial driving forces for aggregation. rsc.org Studies on N,N-diphenylbenzamide (the non-chlorinated parent compound) show that even very weak C-H···O interactions can guide the formation of linear, chain-like structures in the solid state. nih.govresearchgate.net Benzene-1,3,5-tricarboxamides are well-known to form defined aggregates and organogels through the association of these amide units. researchgate.net It is plausible that this compound could self-assemble into ordered structures in solution or in the solid state, driven by a combination of these non-covalent forces.

Host-Guest Interactions: The aromatic rings of this compound can create electron-rich pockets, potentially allowing it to act as a host for suitable guest molecules. Supramolecular host-guest chemistry is fundamental to applications ranging from drug delivery to chemical sensing. nih.govwhiterose.ac.uk For example, macrocycles built from amide-linked aromatic units have been shown to form host-guest complexes with amino acid derivatives, driven by multi-point recognition. nih.gov While monomeric this compound is not a macrocycle, its self-assembled structures could form cavities capable of encapsulating smaller molecules. The principles of host-guest chemistry are also being applied to understand and control chemical reactions within the confined space of molecular cages, such as accelerating amide hydrolysis. rsc.org The study of how this compound interacts with solvents and other small molecules could reveal its potential in forming functional host-guest systems. jocpr.com

The potential supramolecular interactions involving this compound are outlined in the table below.

Structural Motif Potential Supramolecular Interaction Principle / Application
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorMolecular Recognition, Self-Assembly nih.gov
Phenyl Ringsπ-π Stacking, van der Waals forcesSelf-Assembly, Crystal Engineering rsc.org
Aromatic C-H BondsC-H···π Interactions, C-H···O InteractionsGuiding Assembly, Formation of 1D/2D/3D networks researchgate.net
Entire MoleculeHost for Guest MoleculesHost-Guest Chemistry, Chemical Sensing, Encapsulation nih.govnih.gov

Q & A

Q. What is the standard synthesis protocol for 2-chloro-N,N-diphenylbenzamide?

The compound is synthesized via nucleophilic acyl substitution. Diphenylamine reacts with chloroacetyl chloride in toluene under reflux (4 hours). The reaction mixture is then cooled, washed with water, and purified via recrystallization to yield the product . Key reagents and conditions include:

  • Solvent : Toluene
  • Temperature : Reflux (~110°C)
  • Purification : Recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are used to confirm its structural features?

Structural confirmation relies on:

  • X-ray crystallography : Reveals non-planar conformation with dihedral angles of 76.0° and 64.0° between the acetamide core and phenyl rings .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., chloro group at C2, diphenylamide groups).
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm1^{-1}) and C-Cl bonds (~550–750 cm1^{-1}) .

Q. What are the primary molecular targets of this compound?

The compound inhibits cyclooxygenase enzymes (COX-1/COX-2) by binding to their active sites, blocking arachidonic acid conversion to prostaglandins. This mechanism is validated via in vitro enzyme assays and molecular docking studies .

Advanced Research Questions

Q. How can structural modifications enhance its COX inhibitory activity?

Derivatives are synthesized by introducing substituents (e.g., nitro, amino, or trifluoromethyl groups) to the phenyl rings or chloroacetamide backbone. For example:

  • Derivatization : Conjugation with benzaldehydes via reductive amination or acylation.
  • Evaluation : In vivo analgesic activity (hot plate test) and in silico docking (Autodock Vina) to assess COX-2 binding affinity. Derivatives with electron-withdrawing groups show improved potency due to enhanced enzyme interaction .

Q. What methodologies resolve contradictions in dosage-dependent efficacy and toxicity?

Dose-response studies in rodent models identify the therapeutic index (TI):

  • Low doses (10–50 mg/kg) : Analgesic efficacy without toxicity (measured via prostaglandin E2 suppression).
  • High doses (>100 mg/kg) : Hepatotoxicity (elevated ALT/AST) and gastrointestinal irritation. Threshold effects are addressed using pharmacokinetic modeling (e.g., Hill equation) to optimize bioavailability and minimize off-target effects .

Q. How do computational models predict its interactions with COX enzymes?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations map binding interactions:

  • Docking : The chloro group forms halogen bonds with COX-2’s Tyr385, while diphenyl groups occupy hydrophobic pockets.
  • Binding energy : Calculated ΔG values correlate with experimental IC50_{50} data (R2^2 > 0.85). Software like Schrödinger Suite or GROMACS is used for trajectory analysis .

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